molecular formula C36H60N4O6 B14491530 1-Hexadecanoyl-L-prolyl-L-prolyl-L-prolyl-L-proline CAS No. 63721-21-1

1-Hexadecanoyl-L-prolyl-L-prolyl-L-prolyl-L-proline

Cat. No.: B14491530
CAS No.: 63721-21-1
M. Wt: 644.9 g/mol
InChI Key: DISJOGFQQZBTQL-ORYMTKCHSA-N
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Description

1-Hexadecanoyl-L-prolyl-L-prolyl-L-prolyl-L-proline is a synthetic compound that belongs to the class of proline analogues. Proline analogues are known for their unique role in protein folding and structure, making them valuable in various scientific and industrial applications . This compound is characterized by the presence of multiple proline residues and a hexadecanoyl group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 1-Hexadecanoyl-L-prolyl-L-prolyl-L-prolyl-L-proline involves several steps, including the coupling of hexadecanoyl chloride with L-proline residues. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds . The reaction conditions often involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using automated peptide synthesizers to ensure high yield and purity.

Chemical Reactions Analysis

1-Hexadecanoyl-L-prolyl-L-prolyl-L-prolyl-L-proline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound.

Comparison with Similar Compounds

1-Hexadecanoyl-L-prolyl-L-prolyl-L-prolyl-L-proline can be compared with other proline analogues, such as:

The uniqueness of this compound lies in its multiple proline residues and hexadecanoyl group, which confer distinct chemical properties and biological activities compared to other proline analogues.

Properties

CAS No.

63721-21-1

Molecular Formula

C36H60N4O6

Molecular Weight

644.9 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-hexadecanoylpyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C36H60N4O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(41)37-24-15-19-28(37)33(42)38-25-16-20-29(38)34(43)39-26-17-21-30(39)35(44)40-27-18-22-31(40)36(45)46/h28-31H,2-27H2,1H3,(H,45,46)/t28-,29-,30-,31-/m0/s1

InChI Key

DISJOGFQQZBTQL-ORYMTKCHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O

Origin of Product

United States

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